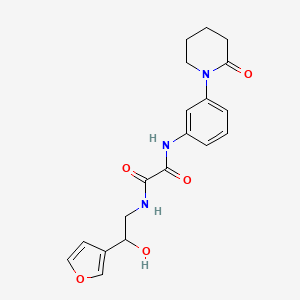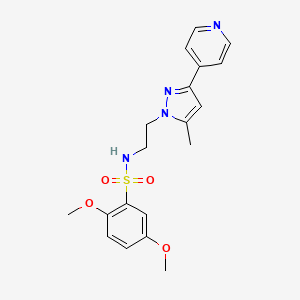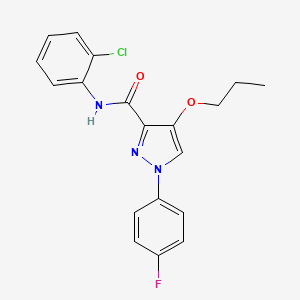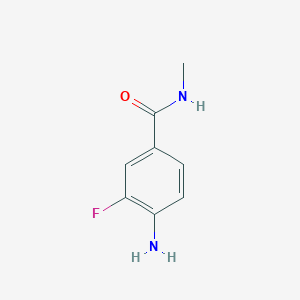
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide involves the inhibition of the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. By inhibiting the activity of COX-2, 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide have been extensively studied. It has been found to have anti-inflammatory effects by reducing the production of prostaglandins. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail, in order to fully understand its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Synthesemethoden
The synthesis method of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then reacted with 2-hydroxybenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The final product obtained is 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide, which is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide has been widely studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-12-7-2-1-6-10(12)16-14(21)11-8-22-15(17-11)18-13(20)9-4-3-5-9/h1-2,6-9,19H,3-5H2,(H,16,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJOBIQDAXKWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)


![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)


![3-methyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2912573.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2912574.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912578.png)
![N-(2-methoxyethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2912579.png)

![1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2912581.png)